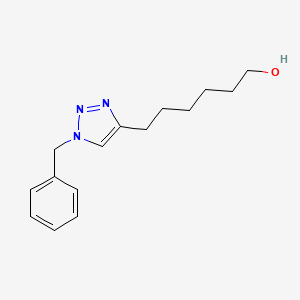
6-(1-benzyl-1H-1,2,3-triazol-4-yl)hexan-1-ol
Cat. No. B8568724
M. Wt: 259.35 g/mol
InChI Key: ASMNZFQZZBUELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09409895B2
Procedure details


6-(1-Benzyl-1H-1,2,3-triazol-4-yl)hexan-1-ol (100 mg, 0.386 mmol), sodium periodate (330 mg, 1.542 mmol), and ruthenium trichloride (1.6 mg, 7.7 μmol) were taken up in water (640 μl), ethyl acetate (320 μl) and acetonitrile (320 μl) to give a brown suspension. The reaction was stirred overnight at room temperature under nitrogen. The mixture was diluted with ethyl acetate and water and the black precipitate formed was removed by filtration. The organics were dried with MgSO4, filtered and concentrated under reduced pressure to give the crude title product.








Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH:12]=[C:11]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19])[N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.I([O-])(=O)(=O)=[O:21].[Na+].C(#N)C>O.C(OCC)(=O)C.[Ru](Cl)(Cl)Cl>[CH2:1]([N:8]1[CH:12]=[C:11]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:21])=[O:19])[N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=NC(=C1)CCCCCCO
|
Step Two
|
Name
|
|
|
Quantity
|
330 mg
|
|
Type
|
reactant
|
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
640 μL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
1.6 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Ru](Cl)(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
320 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
320 μL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred overnight at room temperature under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the black precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics were dried with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=NC(=C1)CCCCCC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
